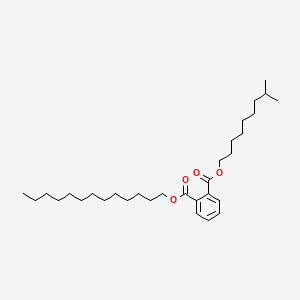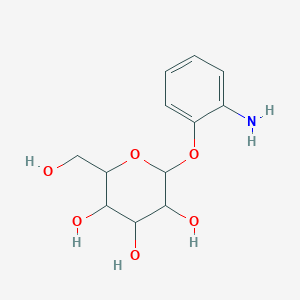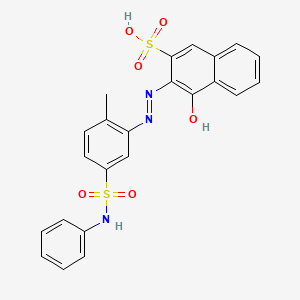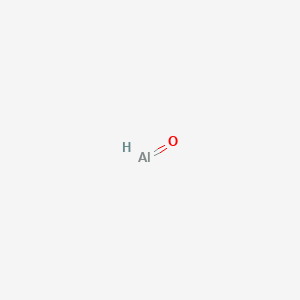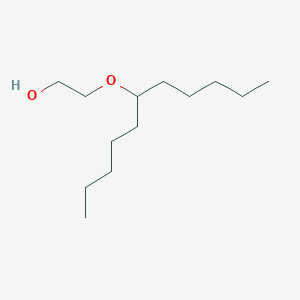
2-Undecan-6-yloxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecan-6-yloxyethanol is an organic compound with the molecular formula C13H28O2. It is a member of the class of compounds known as alcohols and ethers. This compound is characterized by the presence of an undecan chain attached to an ethoxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecan-6-yloxyethanol typically involves the reaction of 6-undecanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The reaction proceeds as follows:
[ \text{C11H24O} + \text{C2H4O} \rightarrow \text{C13H28O2} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecan-6-yloxyethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-undecanone or 2-undecanal.
Reduction: Formation of 2-undecanol.
Substitution: Formation of various substituted ethers or alcohols, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Undecan-6-yloxyethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Undecan-6-yloxyethanol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. The compound’s surfactant properties also enable it to disrupt lipid bilayers, making it useful in drug delivery and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Undecanol: Similar in structure but lacks the ethoxy group.
2-Undecanone: Contains a ketone group instead of the hydroxyl group.
2-Undecanal: Contains an aldehyde group instead of the hydroxyl group.
Uniqueness
2-Undecan-6-yloxyethanol is unique due to its combination of an undecan chain and an ethoxy group. This structure imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
70709-95-4 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
2-undecan-6-yloxyethanol |
InChI |
InChI=1S/C13H28O2/c1-3-5-7-9-13(15-12-11-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
NCMNFCHLZKFEFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)
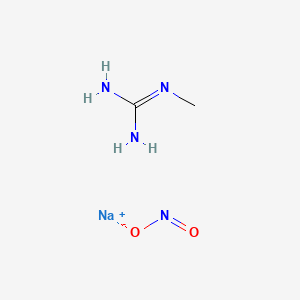
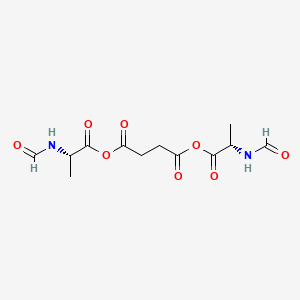
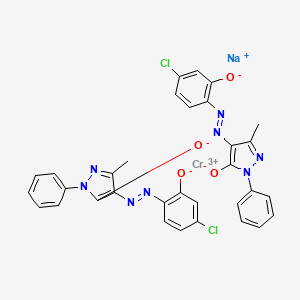
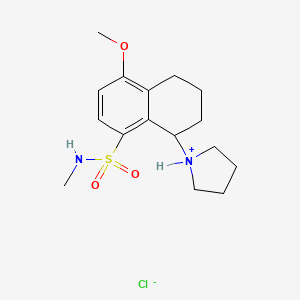
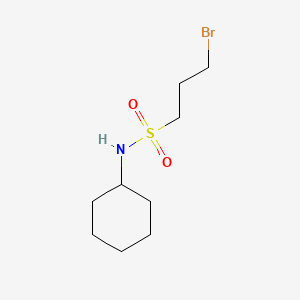
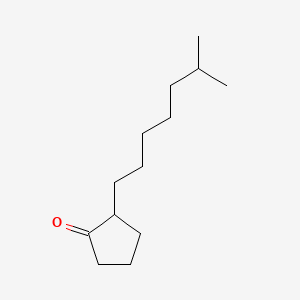
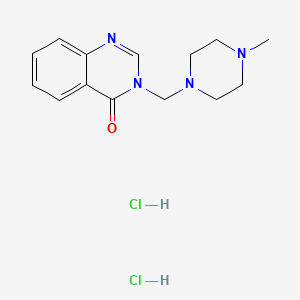
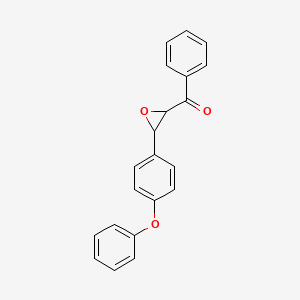
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
